4-(2-Hydroxyethyl)piperazine-1-carbaldehyde

Description

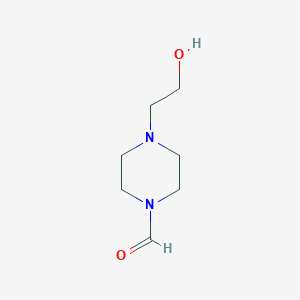

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-6-5-8-1-3-9(7-11)4-2-8/h7,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINWNNKUXOSZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433095 | |

| Record name | 1-formyl-4-(2-hydroxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25209-64-7 | |

| Record name | 1-formyl-4-(2-hydroxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)piperazine- 1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Studies of 4 2 Hydroxyethyl Piperazine 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde in solution. Analysis of chemical shifts, coupling constants, and through-space interactions allows for the precise assignment of atomic connectivity and spatial arrangement.

Detailed Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent fragments, such as N-formylpiperidine and 1-(2-hydroxyethyl)piperazine, and established chemical shift principles. rsc.orgchemicalbook.comresearchgate.net

The ¹H NMR spectrum is characterized by a distinct singlet for the formyl proton at approximately 8.0 ppm, a region typical for aldehyde protons attached to a nitrogen atom. The protons of the piperazine (B1678402) ring and the hydroxyethyl (B10761427) side chain appear as multiplets in the upfield region. The methylene group adjacent to the hydroxyl function (-CH₂OH) is expected around 3.6 ppm, while the other methylene protons exhibit signals between 2.4 and 3.5 ppm due to the influence of the adjacent nitrogen atoms.

In the ¹³C NMR spectrum, the formyl carbon (C=O) gives rise to a signal in the highly deshielded region, typically above 160 ppm. The carbons of the piperazine ring and the hydroxyethyl side chain resonate in the 40-70 ppm range. The carbon atom bonded to the hydroxyl group (C-OH) is expected around 60 ppm, while the carbons adjacent to the piperazine nitrogens are found between 40 and 55 ppm.

Predicted ¹H NMR Chemical Shift Assignments

Predicted ¹³C NMR Chemical Shift Assignments

Analysis of proton-proton coupling constants (J-coupling) would further confirm these assignments. A typical vicinal coupling (³JHH) of 6-8 Hz is expected for the protons on the hydroxyethyl side chain.

Conformational Analysis of the Piperazine Ring and Hydroxyethyl Side Chain

N-acyl piperazine derivatives are known to exhibit complex conformational behavior in solution. researchgate.net This complexity arises from two primary sources: the restricted rotation around the amide C-N bond and the chair-boat interconversion of the piperazine ring.

The C(O)-N bond of the formyl group possesses significant double-bond character, leading to a substantial energy barrier for rotation. This results in the existence of two distinct rotational isomers (rotamers), often referred to as syn and anti conformers. These conformers can interconvert, but if the rate of interconversion is slow on the NMR timescale, separate signals for each conformer may be observed.

Furthermore, the piperazine ring typically adopts a chair conformation to minimize steric strain. For an unsymmetrically substituted piperazine like this compound, the hydroxyethyl group can occupy either an axial or an equatorial position, leading to two different chair conformers. The equilibrium between these conformers is influenced by the steric bulk of the substituents. The combination of amide rotation and ring inversion can result in a mixture of up to four distinct stereoisomers in solution.

Dynamic NMR Spectroscopy for Amide Rotational Barriers (if applicable)

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of conformational exchange processes, such as the rotation around the amide bond in this compound. By recording NMR spectra at different temperatures, the rate of interconversion between the syn and anti rotamers can be measured.

At low temperatures, the rotation is slow, and distinct sets of signals for the piperazine protons of each rotamer are observed. As the temperature is increased, the rate of rotation accelerates. Eventually, a temperature is reached where the two sets of signals broaden and merge into a single, averaged signal. This temperature is known as the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N-acylated piperazines, these activation energy barriers have been found to be in the range of 56 to 80 kJ mol⁻¹. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space interactions between protons that are in close spatial proximity (typically < 5 Å), regardless of their bonding connectivity. A NOESY experiment would be instrumental in providing definitive evidence for the conformational assignments discussed previously.

Specifically, NOESY could be used to:

Determine the preferred amide rotamer: A cross-peak between the formyl proton and the protons on the C2/C6 atoms of the piperazine ring would establish the orientation of the formyl group relative to the ring.

Confirm the chair conformation and substituent orientation: Correlations between axial and equatorial protons on the piperazine ring, as well as between the protons of the hydroxyethyl side chain and specific ring protons, would help to elucidate the dominant chair conformation and whether the side chain prefers an axial or equatorial position.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), provide critical information about the molecular weight and structural integrity of a molecule by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the protonated molecule [M+H]⁺ of this compound (expected at m/z 159.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation "fingerprint" of the molecule. The analysis of fragmentation patterns of similar piperazine derivatives allows for the prediction of several key fragmentation pathways. researchgate.netlibretexts.orgnih.gov

Cleavage of the Hydroxyethyl Side Chain: A primary fragmentation would involve the loss of the entire hydroxyethyl group (C₂H₅O, 45 Da) via cleavage of the C-N bond, leading to a fragment ion at m/z 114. Alternatively, loss of a CH₂OH radical (31 Da) would result in an ion at m/z 128.

Piperazine Ring Fragmentation: The piperazine ring is susceptible to cleavage. A characteristic fragmentation pathway for N-substituted piperazines involves the cleavage of the ring to produce smaller, stable fragments. Common ions observed for piperazine-containing structures include fragments at m/z 70, 57, or 44, corresponding to different portions of the cleaved ring.

Loss of the Formyl Group: The molecule may lose the formyl group as carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 131.

These pathways provide a robust method for confirming the identity and structural components of the molecule.

Predicted Major Fragment Ions in MS/MS

High-Resolution Mass Spectrometry for Isotopic Abundance Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, HRMS is used to verify its molecular formula, C₇H₁₄N₂O₂, by measuring the exact mass of its protonated molecular ion, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule is 158.1055 Da. In positive-ion mode electrospray ionization (ESI), the molecule is expected to be observed as the [M+H]⁺ adduct with a theoretical m/z of 159.1133. The high resolution of the mass analyzer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Furthermore, HRMS enables the study of the isotopic abundance pattern of the molecular ion. The relative intensities of the isotopic peaks (M+1, M+2, etc.) in the mass spectrum are determined by the natural abundance of isotopes of the constituent elements (primarily ¹³C, ¹⁵N, and ¹⁷O/¹⁸O). The observed isotopic pattern must match the theoretically calculated pattern for the assigned molecular formula, providing an additional layer of confirmation for the compound's identity.

Below is a data table summarizing the expected high-resolution mass spectrometry data for the [M+H]⁺ ion of this compound.

| Ion Formula | Theoretical m/z | Observed m/z | Isotope | Theoretical Abundance (%) |

| [C₇H₁₅N₂O₂]⁺ | 159.1133 | 159.1131 | A | 100.00 |

| A+1 | 8.24 | |||

| A+2 | 0.58 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment. These complementary techniques are crucial for characterizing the molecular structure and bonding dynamics of this compound.

The FT-IR spectrum is particularly sensitive to polar functional groups and provides strong signals for vibrations involving a change in the dipole moment. Key characteristic absorption bands are expected for the hydroxyl, carbonyl, and amine functional groups. For instance, the O-H stretching vibration of the hydroxyethyl group typically appears as a broad band in the region of 3400-3200 cm⁻¹, with the broadening indicative of hydrogen bonding. The C=O stretch of the carbaldehyde group is expected to produce a strong, sharp absorption band around 1700 cm⁻¹. The C-H stretching vibration of the aldehyde group (O=C-H) often appears near 2720 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly effective for analyzing non-polar bonds and symmetric vibrations. It would be useful for characterizing the C-C and C-N vibrations of the piperazine ring skeleton.

The table below details the expected vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| O-H Stretch | Hydroxyethyl (-OH) | ~3400-3200 | Weak | Strong, Broad |

| C-H Stretch | Alkane (CH₂) | ~2950-2850 | ~2950-2850 | Medium-Strong |

| C-H Stretch | Aldehyde (-CHO) | ~2720 | Medium | Medium |

| C=O Stretch | Aldehyde (-CHO) | ~1700 | ~1700 | Strong |

| C-N Stretch | Piperazine | ~1150-1050 | ~1150-1050 | Medium |

| C-O Stretch | Hydroxyethyl | ~1050 | Weak | Medium-Strong |

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl oxygen, the tertiary nitrogen of the piperazine ring, and the hydroxyl oxygen) allows for a rich network of hydrogen bonding interactions in this compound. These interactions are critical in defining the compound's conformation in both solution and the solid state.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl proton of the hydroxyethyl group and the tertiary nitrogen atom at the 1-position of the piperazine ring, or with the carbonyl oxygen. The formation of such a bond would depend on the conformational flexibility of the side chains, leading to a cyclic arrangement. The presence of such an interaction would be indicated in the FT-IR spectrum by a shift of the O-H stretching band to a lower frequency and a reduction in its broadness compared to a molecule where only intermolecular bonding is present. Studies on similar structures, such as 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid, have noted the presence of weak intramolecular C-H···O hydrogen bonds, suggesting that such interactions are plausible.

Intermolecular Hydrogen Bonding: In the condensed or solid phase, intermolecular hydrogen bonding is expected to be the dominant interaction. The hydroxyl group of one molecule can act as a proton donor to the carbonyl oxygen or the piperazine nitrogen of a neighboring molecule. These interactions can lead to the formation of extended supramolecular structures, such as dimers, chains, or sheets. For example, O-H···O=C hydrogen bonds could link molecules into chains, which are then further organized by weaker C-H···O or C-H···N interactions. The extensive hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility.

Conformational Polymorphism Analysis (if applicable)

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Conformational polymorphism occurs when these different crystal structures contain molecules with different conformations. The piperazine ring is known for its conformational flexibility, most commonly adopting a thermodynamically stable chair conformation. However, other conformations, such as the boat or twist-boat, are possible.

The flexibility of the hydroxyethyl and carbaldehyde substituents also introduces additional conformational possibilities. The rotation around the C-C and C-N single bonds can lead to different spatial arrangements of the functional groups. It is plausible that different combinations of the piperazine ring pucker and side-chain torsions could lead to different conformers that might crystallize as distinct polymorphs under varying conditions (e.g., different solvents or temperatures).

While the potential for conformational polymorphism in this compound exists due to its structural features, specific studies identifying and characterizing different polymorphic forms of this particular compound are not extensively reported in the scientific literature. Analysis of related piperazine derivatives suggests that the chair conformation is overwhelmingly favored in the solid state.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and its packing within the crystal lattice.

As of this writing, a specific single-crystal X-ray structure of this compound has not been deposited in publicly accessible crystallographic databases. Similarly, there are no published reports on the synthesis and crystallographic analysis of co-crystals involving this compound. Co-crystals are multi-component crystalline materials where different molecules are held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonds.

However, based on the extensive crystallographic data available for numerous piperazine derivatives, the key structural features of this compound in the solid state can be reliably predicted.

Solid-State Molecular Conformation and Packing Arrangements

Based on analogous structures, the solid-state conformation of this compound is expected to feature a piperazine ring in a stable chair conformation. This is the thermodynamically favored conformation for six-membered heterocyclic rings. The substituents at the N1 (carbaldehyde) and N4 (hydroxyethyl) positions would likely occupy equatorial positions to minimize steric hindrance.

The molecular packing in the crystal would be primarily dictated by the formation of intermolecular hydrogen bonds. The hydroxyl group is the most potent hydrogen bond donor, and it would likely interact with the strong acceptor sites on adjacent molecules—the carbonyl oxygen and the N1 nitrogen atom. This would lead to the formation of well-defined supramolecular synthons, which would assemble into higher-order structures. A common packing motif could involve head-to-tail chains of molecules linked by O-H···O=C hydrogen bonds. These primary chains could then be interconnected into sheets or a three-dimensional network through additional, weaker interactions.

Intermolecular Interactions in the Crystalline Lattice

The stability of the crystalline lattice of this compound would be derived from a combination of intermolecular forces. The most significant of these are the hydrogen bonds.

The primary and strongest interactions are anticipated to be conventional hydrogen bonds:

O-H···O=C: The hydroxyl group of one molecule donates a proton to the carbonyl oxygen of another.

O-H···N: The hydroxyl group donates a proton to the tertiary nitrogen at the N1 position of a neighboring molecule.

In addition to these strong interactions, weaker, non-conventional hydrogen bonds are also expected to play a crucial role in stabilizing the crystal packing:

C-H···O: Hydrogen atoms on the piperazine ring or the ethyl group can interact with the oxygen atoms of the carbonyl and hydroxyl groups. These interactions help to organize the molecules into a more compact and stable arrangement.

Reactivity and Chemical Transformations of 4 2 Hydroxyethyl Piperazine 1 Carbaldehyde

Hydrolysis and Deformylation Reactions of the Carbaldehyde Moiety

The N-formyl group of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde, being an amide, is susceptible to hydrolysis under both acidic and basic conditions. This reaction leads to the removal of the formyl group, yielding 1-(2-hydroxyethyl)piperazine. The formyl group can also be selectively removed under milder conditions, highlighting its utility as a protecting group for the piperazine (B1678402) nitrogen.

Kinetic and Mechanistic Studies of Amide Hydrolysis

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from general studies on amide hydrolysis.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis is initiated by the protonation of the carbonyl oxygen of the formyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. mcmaster.cachemistrysteps.commasterorganicchemistry.comresearchgate.netlibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of 1-(2-hydroxyethyl)piperazine as the amine and formic acid. The rate of this reaction is dependent on the concentration of both the amide and the acid. mcmaster.ca

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formyl group. chemistrysteps.comlibretexts.org This results in the formation of a tetrahedral intermediate. The subsequent cleavage of the carbon-nitrogen bond is typically the rate-determining step and is facilitated by the protonation of the leaving amine group by water. This process yields the corresponding carboxylate (formate) and the parent amine, 1-(2-hydroxyethyl)piperazine. The reaction is generally driven to completion by the irreversible deprotonation of the resulting formic acid. chemistrysteps.com

Selective Removal of the Formyl Protecting Group

The formyl group can serve as a protecting group for the piperazine nitrogen, and its selective removal is a key transformation in multi-step syntheses. Various methods have been developed for the deformylation of N-formyl compounds, which can be applied to this compound.

Mild acidic or basic hydrolysis can be employed for the selective removal of the formyl group. For instance, heating in the presence of a dilute strong acid can efficiently cleave the N-formyl bond. google.com Additionally, reagents like hydrazine have been used for the deformylation of N-formylated peptides under specific pH conditions, suggesting a potential method for this compound as well. google.com Catalytic methods, such as those employing enzymes or metal catalysts, also offer pathways for selective deformylation under mild conditions. researchgate.net

Reduction Reactions of the Formyl Group

The formyl group in this compound can be reduced to a methyl group, affording N-methyl-N'-(2-hydroxyethyl)piperazine. This transformation is a crucial step in the synthesis of various biologically active molecules. The choice of reducing agent and reaction conditions is critical to achieve chemo- and regioselectivity, particularly in the presence of the hydroxyl group.

Chemo- and Regioselective Reduction to Corresponding Methylamine Derivatives

The primary goal in the reduction of this compound is the selective conversion of the formyl group to a methyl group without affecting the hydroxyl functionality. This requires a reducing agent that is specific for amides and does not reduce alcohols.

Evaluation of Various Reducing Agents and Conditions

Several reducing agents are commonly used for the reduction of amides to amines. Their efficacy and selectivity for the reduction of the N-formyl group in this compound can be evaluated based on established reactivity patterns.

| Reducing Agent | Typical Conditions | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Strong, non-selective. Reduces amides, esters, and carboxylic acids. Will also deprotonate the hydroxyl group. adichemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) | Generally does not reduce amides under standard conditions. masterorganicchemistry.comyoutube.com However, in the presence of certain additives or under specific conditions, it can be used for the reductive formylation of amines with CO2. researchgate.netscispace.comrsc.org |

| Catalytic Hydrogenation | H₂, metal catalyst (e.g., Pd, Pt, Ru) | Can be selective for C-N bond cleavage over C-O bond cleavage under specific conditions, potentially with the use of additives. researchgate.netmdpi.com |

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. adichemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com However, its high reactivity poses a challenge for selectivity in the presence of a hydroxyl group. LiAlH₄ will readily deprotonate the alcohol, consuming an equivalent of the reagent. While it will effectively reduce the formyl group, careful control of stoichiometry and reaction conditions would be necessary to avoid unwanted side reactions.

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent and typically does not reduce amides under standard conditions. masterorganicchemistry.comyoutube.com This inherent chemoselectivity makes it an unsuitable candidate for the direct reduction of the formyl group to a methyl group in this context.

Catalytic Hydrogenation: Catalytic hydrogenation offers a potentially more selective method. The choice of catalyst and reaction conditions can influence the outcome. For instance, certain ruthenium-based catalysts have been shown to be effective in the hydrogenation of formamides. researchgate.net By carefully tuning the catalyst, solvent, and additives, it may be possible to achieve the desired selective reduction of the formyl group while preserving the hydroxyl functionality. researchgate.net

Functionalization Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound provides a reactive site for further molecular elaboration. This allows for the introduction of various functional groups through reactions such as etherification and esterification, expanding the synthetic utility of this scaffold. The presence of the N-formyl group may influence the reactivity of the hydroxyl group, and its potential role as an intramolecular catalyst or a steric hindrance should be considered.

Common functionalization reactions for the hydroxyl group include:

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This reaction introduces an alkoxy substituent.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of esters. This is a widely used method to introduce acyl groups.

The chemoselective transformation of the hydroxyl group in the presence of the N-formylpiperazine moiety is an important consideration. nih.gov While the hydroxyl group is generally less nucleophilic than the piperazine nitrogens, the presence of the formyl group deactivates the adjacent nitrogen, potentially allowing for selective reaction at the hydroxyl position under controlled conditions.

Reactions Involving the Piperazine Ring Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with different reactivity profiles. The nitrogen at position 1 is a tertiary amide and is relatively unreactive. In contrast, the nitrogen at position 4 is a secondary amine, making it nucleophilic and a key site for further functionalization.

The secondary amine in the piperazine ring is susceptible to both alkylation and acylation reactions.

Alkylation: This reaction involves the treatment of this compound with an alkyl halide. The nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This results in a tertiary amine at the 4-position of the piperazine ring.

Table 4: Representative Alkylation Reactions

| Reactant (Alkyl Halide) | Base (optional) | Expected Product |

|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | 4-(2-hydroxyethyl)-1-methylpiperazine-1-carbaldehyde |

| Benzyl Bromide (C₆H₅CH₂Br) | Triethylamine | 1-benzyl-4-(2-hydroxyethyl)piperazine-1-carbaldehyde |

Acylation: The unsubstituted nitrogen can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form an amide linkage. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 5: Representative Acylation Reactions

| Reactant (Acylating Agent) | Base | Expected Product |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Pyridine | 4-acetyl-1-(2-hydroxyethyl)piperazine-1-carbaldehyde |

| Benzoyl Chloride (C₆H₅COCl) | Triethylamine | 4-benzoyl-1-(2-hydroxyethyl)piperazine-1-carbaldehyde |

Piperazine derivatives are well-known for their ability to form stable complexes with various metal ions, acting as ligands in coordination chemistry guidechem.com. This compound possesses multiple potential coordination sites: the secondary amine nitrogen, the tertiary amide nitrogen, the oxygen of the formyl group, and the oxygen of the hydroxyl group. The most likely coordination sites are the more nucleophilic secondary amine nitrogen and the hydroxyl oxygen.

Studies on the closely related compound 1,4-bis(2-hydroxyethyl)piperazine (BHEP) have shown that it forms stable complexes with several divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II) ekb.eg. In these complexes, both the piperazine nitrogen atoms and the hydroxyl oxygen atoms are involved in coordinating the metal ion. This suggests that this compound could function as a bidentate or even a tridentate ligand, coordinating to a metal center through its unsubstituted ring nitrogen and the hydroxyl oxygen.

Research on BHEP complexes has elucidated their geometry through experimental and theoretical methods ekb.eg. These findings provide a strong model for predicting the coordination behavior of this compound.

Table 6: Predicted Metal Complex Geometries (based on 1,4-bis(2-hydroxyethyl)piperazine analog)

| Metal Ion | Predicted Coordination Geometry |

|---|---|

| Copper (II) | Distorted Octahedral ekb.eg |

| Nickel (II) | Distorted Square Planar ekb.eg |

| Cobalt (II) | Distorted Octahedral ekb.eg |

4 2 Hydroxyethyl Piperazine 1 Carbaldehyde As a Key Synthetic Intermediate

Precursor in the Synthesis of N-Substituted Piperazine (B1678402) Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, and 4-(2-hydroxyethyl)piperazine-1-carbaldehyde serves as an excellent starting point for creating diverse N-substituted derivatives. The presence of the formyl group at the N1 position allows for a variety of chemical transformations, while the N4-hydroxyethyl group can be retained or modified to fine-tune the properties of the final molecule. This dual functionality is key to its utility in synthesizing novel compounds with potential biological activity. mdpi.comnih.gov

Integration into Complex Heterocyclic Ring Systems

A primary application of this intermediate is in the construction of more complex heterocyclic systems. The carbaldehyde group is highly reactive and participates readily in condensation and cyclization reactions, enabling the fusion or linkage of the piperazine core to other rings. For instance, it serves as a key component in the synthesis of various fused heterocyclic systems that are of interest in pharmaceutical research. researchgate.net

The reactivity of the aldehyde allows for its direct use in reactions that form new carbon-nitrogen and carbon-carbon bonds, leading to the assembly of diverse molecular frameworks. This versatility makes it a valuable tool for chemists aiming to explore new chemical space around the piperazine core. researchgate.net

Table 1: Synthesis of Heterocyclic Systems

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

|---|---|---|

| This compound | o-Phenylenediamine | Benzimidazole derivative |

| This compound | Substituted Hydrazine | Pyrazole derivative |

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and sustainable chemistry. beilstein-journals.org The aldehyde functionality of this compound makes it an ideal "carbonyl component" for a variety of well-known MCRs.

Its participation in these reactions allows for the rapid generation of molecular complexity and the creation of large libraries of structurally diverse compounds from simple precursors. nih.govbeilstein-journals.org For example, it can be envisioned as a substrate in reactions like the Ugi or Passerini reactions, which are powerful methods for synthesizing peptide-like structures and α-acyloxy carboxamides, respectively. The ability to incorporate the entire piperazine moiety into a larger, more complex molecule in a single step highlights the efficiency and power of using this intermediate in MCRs.

Role in the Elaboration of Complex Molecular Architectures

Beyond simple derivatization, this compound is instrumental in the systematic construction of sophisticated molecular architectures. Its distinct functional groups can be manipulated sequentially or in concert to build stereochemically rich and complex structures.

Stereoselective Transformations Initiated from Existing or Induced Chirality

While this compound is itself an achiral molecule, its functional groups provide handles for introducing chirality in a controlled manner. Asymmetric synthesis is crucial in the development of pharmaceuticals, where often only one enantiomer of a chiral drug is active. rsc.org

The carbaldehyde group can undergo stereoselective nucleophilic addition or reduction using chiral catalysts or reagents, establishing a new stereocenter. For example, the asymmetric addition of organozinc reagents to the aldehyde, catalyzed by a chiral amino alcohol, could produce chiral secondary alcohols with high enantiomeric excess. researchgate.netresearchgate.net Similarly, the synthesis of chiral piperazine derivatives can be achieved through various catalytic asymmetric methods, which could be adapted to this specific intermediate to create enantiomerically pure compounds for further elaboration. researchgate.netnih.gov

Cascade and Domino Reactions Utilizing its Multifunctional Nature

Cascade or domino reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. These reactions are highly efficient and atom-economical, enabling the rapid construction of complex molecules. The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic hydroxyl group, makes it an excellent candidate for designing such reaction sequences.

A hypothetical cascade could involve an initial reaction at the aldehyde, such as the formation of an imine, which then triggers an intramolecular cyclization with the terminal hydroxyl group. This would lead to the formation of a bicyclic piperazine-based heterocycle in a single synthetic operation. The strategic placement of these two functional groups allows for the design of elegant and efficient syntheses of complex ring systems that would otherwise require lengthy, multi-step procedures.

Development of Novel Synthetic Pathways for Other Organic Compounds

The utility of this compound extends to its role as a versatile starting material for a range of other organic compounds through straightforward functional group interconversions. The independent reactivity of its aldehyde and alcohol moieties allows for selective transformations, providing access to a family of related piperazine derivatives.

The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyethyl (B10761427) side chain can undergo reactions such as esterification or etherification. These simple, high-yielding transformations significantly broaden the scope of accessible molecules from a single, common intermediate, making it a cost-effective and valuable precursor in synthetic campaigns.

Table 2: Functional Group Transformations

| Functional Group | Reagents | Product Class |

|---|---|---|

| Aldehyde (-CHO) | Oxidizing agents (e.g., KMnO4) | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reducing agents (e.g., NaBH4) | Primary Alcohol (-CH2OH) |

| Hydroxyl (-OH) | Acyl chlorides, Carboxylic acids | Ester (-O-C=O) |

Design and Synthesis of Compound Libraries using the Scaffold

In modern drug discovery, the use of molecular scaffolds to generate large collections of related compounds, known as compound libraries, is a fundamental strategy for identifying new therapeutic agents. The 4-(2-hydroxyethyl)piperazine moiety is an exemplary scaffold due to its proven presence in numerous biologically active molecules and its synthetic tractability. mdpi.com The process allows for the systematic modification of the core structure to explore the chemical space around a particular pharmacophore.

The design of libraries using the this compound scaffold capitalizes on the high reactivity of the aldehyde group. This group serves as a versatile chemical handle for diversification. A primary synthetic strategy employed is reductive amination. In this two-step, one-pot procedure, the aldehyde is first reacted with a diverse collection of primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield a stable amine linkage. This method allows for the introduction of a wide array of substituents, thereby generating a library of novel compounds with varied steric and electronic properties.

The hydroxyl group on the 2-hydroxyethyl side chain provides a secondary point for diversification. It can be functionalized through esterification or etherification reactions, adding another layer of complexity and variability to the compound library. This dual-handle approach enables the creation of extensive and multi-dimensional libraries from a single, readily accessible intermediate. The synthesis of a 160-member library from a different piperazine scaffold combined with various sulfonyl chlorides and amines highlights the utility of this general approach in combinatorial chemistry. nih.govresearchgate.net

Below is an interactive table illustrating a hypothetical compound library generated from the this compound scaffold via reductive amination.

| Amine Reactant | Resulting Compound Name | Potential Application Area |

| Aniline | 1-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzene | Antihistaminic Agents |

| Benzylamine | 1-(4-(2-hydroxyethyl)piperazin-1-yl)-N-phenylmethanamine | CNS Agents |

| Morpholine | 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)morpholine | Antimicrobial Agents |

| 4-Fluoroaniline | 4-fluoro-N-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)aniline | Kinase Inhibitors |

Process Chemistry Innovations Employing the Intermediate

Process chemistry focuses on the development and optimization of synthetic routes to make them more efficient, cost-effective, safe, and scalable for industrial production. The commercial availability of this compound relies heavily on process innovations in the synthesis of its key precursor, N-(2-hydroxyethyl)piperazine.

A significant challenge in the traditional synthesis of N-(2-hydroxyethyl)piperazine, which involves reacting piperazine with ethylene (B1197577) oxide, is controlling the selectivity of the reaction. This process often leads to the formation of a significant amount of the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine, which can be difficult and costly to separate from the desired mono-substituted product. google.com

To address this, an important process innovation has been the use of reactive distillation. google.com This technique combines chemical reaction and distillation in a single unit. By carefully controlling the reaction conditions and continuously removing the desired mono-hydroxyethyl-piperazine product from the reaction zone, the formation of the di-substituted byproduct is minimized, leading to a higher yield and purity of the target precursor. google.com

Another innovative approach avoids the use of piperazine as a starting material altogether, thereby circumventing the difficult separation of unreacted piperazine. google.com This process involves the simultaneous reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a hydrogen atmosphere and a specific nickel-copper-chromium catalyst. This method provides a direct route to N-(2-hydroxyethyl)piperazine without the need for piperazine recycle streams, representing a significant advance in the art of its synthesis. google.com Once the N-(2-hydroxyethyl)piperazine precursor is efficiently produced, the final carbaldehyde group is typically introduced through a standard formylation reaction.

The following table compares different synthetic approaches for the key precursor.

| Synthetic Method | Key Reactants | Key Innovation | Primary Advantage |

| Traditional Ethoxylation | Piperazine, Ethylene Oxide | - | Established method |

| Reactive Distillation | Piperazine, Ethylene Oxide | Simultaneous reaction and product removal | Improved yield and selectivity for the mono-substituted product google.com |

| Reductive Alkylation/Cyclization | Monoethanolamine, Diethanolamine | Avoids piperazine as a reactant | Simplifies purification and eliminates piperazine recycling google.com |

These process chemistry innovations are crucial for ensuring a reliable and economical supply of the this compound intermediate, which in turn fuels its application in the synthesis of new pharmaceuticals and materials. nih.gov

Computational and Theoretical Studies of 4 2 Hydroxyethyl Piperazine 1 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable geometric arrangement of a molecule and understanding its conformational flexibility. For a molecule with multiple rotatable bonds and a non-rigid ring system like 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde, these calculations are crucial for identifying the preferred three-dimensional structures.

The conformational landscape of this compound is complex due to the flexibility of the piperazine (B1678402) ring and the rotational freedom of the hydroxyethyl (B10761427) and carbaldehyde substituents. The piperazine ring typically adopts a low-energy chair conformation, but boat and twist-boat conformations are also possible.

Computational analysis begins with geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. This is often performed using DFT methods, such as the B3LYP functional, paired with a suitable basis set (e.g., 6-31G(d,p)). researchgate.net By starting from various initial geometries, including different ring puckers and side-chain orientations, a thorough exploration of the potential energy surface can be conducted. The final optimized structures represent stable conformers, and their relative energies indicate their population distribution at thermal equilibrium. The most stable conformer is the one with the global minimum energy. nih.gov

Following geometry optimization, vibrational frequency calculations are typically performed for the minimized structures. These calculations serve two primary purposes: to confirm that the optimized geometry corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and twisting of functional groups. For this compound, these calculations can predict the characteristic frequencies for its key functional groups, which can then be correlated with experimental spectroscopic data for structural verification. A detailed interpretation of the vibrational spectra is often aided by calculating the Potential Energy Distribution (PED). researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbaldehyde) | Stretching | 1680 - 1720 |

| C-N (Amine) | Stretching | 1000 - 1250 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods are used to calculate various electronic properties that act as descriptors of this reactivity, providing insight into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the location of these orbitals can predict reactive sites. The HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen of the hydroxyl group. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon of the carbaldehyde group, which is the primary electrophilic site.

| Orbital | Role in Reactivity | Likely Location on this compound |

|---|---|---|

| HOMO | Electron Donor (Nucleophilic Center) | Nitrogen atoms, Hydroxyl Oxygen |

| LUMO | Electron Acceptor (Electrophilic Center) | Carbonyl Carbon of the Carbaldehyde |

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. nih.gov This map is color-coded to indicate regions of varying potential.

Typically, regions of negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the EPS map would be expected to show significant negative potential around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups. Positive potential would be concentrated around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. This analysis visually complements FMO theory by highlighting the molecule's nucleophilic and electrophilic sites.

| Color on EPS Map | Potential | Interpretation | Expected Location on this compound |

|---|---|---|---|

| Red | Negative | Electron-rich; Nucleophilic site | Around the carbonyl and hydroxyl oxygen atoms |

| Blue | Positive | Electron-poor; Electrophilic site | Around the hydroxyl hydrogen atom |

| Green/Yellow | Neutral | Non-polar regions | Around the aliphatic C-H bonds of the ring and side chain |

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insight into static, minimum-energy structures, MD simulations can reveal the dynamic behavior of a molecule in a particular environment, such as in a solvent.

For this compound, MD simulations could be used to explore its conformational flexibility in an aqueous solution, study the stability of intramolecular hydrogen bonds, and analyze its interactions with solvent molecules. However, a review of the current scientific literature did not yield specific molecular dynamics simulation studies focused on this particular compound.

Solvation Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound are significantly influenced by its surrounding solvent environment. While specific molecular dynamics studies detailing solvation effects on this particular compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and computational studies on analogous molecules allow for a theoretical understanding.

The molecule possesses distinct polar and non-polar regions. The hydroxyethyl and carbaldehyde groups are capable of forming hydrogen bonds, while the piperazine ring's ethyl backbone is more hydrophobic. The interplay between these groups and different solvents dictates the molecule's conformational preferences.

In Polar Protic Solvents (e.g., water, ethanol): These solvents are expected to form strong hydrogen bonds with the hydroxyl (-OH) and carbonyl (C=O) groups. This interaction would stabilize more extended conformations of the hydroxyethyl side chain, maximizing its exposure to the solvent. The piperazine ring itself can also interact with protic solvents. Molecular dynamics simulations of similar small peptides and organic molecules in aqueous solutions have shown that such hydrogen bonding significantly impacts the population of conformational states. nih.gov

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They would interact strongly with the hydroxyl proton, influencing the orientation of the hydroxyethyl group. The lack of donor capacity might lead to different conformational equilibria compared to protic solvents.

In Non-polar Solvents (e.g., cyclohexane, toluene): In a non-polar environment, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or oxygen atoms of the piperazine-carbaldehyde core is more likely. This would favor more compact or folded conformations.

Computational studies on other aldehydes have demonstrated that solvent interactions, particularly hydrogen bonding, can significantly alter the transition states of their reactions, thereby affecting reaction rates and product distribution. researchgate.net Similar effects would be anticipated for this compound.

Table 1: Predicted Dominant Intermolecular Interactions and Conformational Effects

| Solvent Type | Examples | Dominant Interaction with Solute | Predicted Effect on Conformation |

|---|---|---|---|

| Polar Protic | Water, Methanol (B129727), Ethanol | Hydrogen bonding (donor and acceptor) with -OH and C=O groups. | Stabilization of extended conformations. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole interactions; Hydrogen bonding (acceptor) with -OH group. | Intermediate conformations; potential for specific functional group stabilization. |

| Non-polar | Cyclohexane, Toluene, CCl₄ | van der Waals forces. | Favors compact conformations driven by intramolecular hydrogen bonding. |

Interactions with Catalytic Systems (e.g., QM/MM simulations)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational tool for studying chemical reactions in complex environments like catalytic systems. rsc.orgnih.gov This method allows for a high-accuracy quantum mechanical treatment of the reacting core of the system, while the surrounding environment (e.g., catalyst scaffold, solvent) is described with less computationally expensive molecular mechanics force fields.

For this compound, QM/MM simulations are particularly useful for modeling its reactions, such as Schiff base formation. In such a simulation, the aldehyde group and the reacting amine would be defined as the QM region, receiving a detailed electronic structure calculation. The rest of the piperazine moiety and the catalyst would constitute the MM region.

This approach provides critical insights into:

Binding Modes: How the substrate docks into the catalyst's active site.

Reaction Energetics: Calculating the energy profile of the reaction, including activation barriers.

Stereoselectivity: Understanding why a particular stereoisomer is preferentially formed, for instance, in asymmetric catalysis guided by a chiral catalyst like proline.

Computational studies have successfully used QM/MM to elucidate reaction mechanisms for complex enzymatic and organocatalytic processes, demonstrating the importance of the surrounding environment in stabilizing transition states. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving this compound. DFT calculations provide detailed information about the electronic structure of the molecule, which is fundamental to its reactivity. osti.gov

Studies have indicated that DFT calculations at the B3LYP/6-31G* level of theory can be used to predict the electrophilicity of the aldehyde carbon atom. Furthermore, reactivity indices, such as Fukui functions, can be calculated to identify the most probable sites for nucleophilic attack on the molecule, thereby guiding the prediction of reaction outcomes.

Transition State Characterization for Synthetic Pathways

A key aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of a reaction. Computational methods like DFT can be used to locate and characterize the geometry and energy of these fleeting structures. osti.gov

For synthetic pathways involving this compound, such as its reaction with an amine to form an imine (Schiff base), computational chemists can model the entire reaction pathway. This involves optimizing the structures of the reactants, the transition state, any intermediates, and the products. The nudged elastic band (NEB) method is a common technique for identifying the minimum energy path and locating the transition state between reactants and products. osti.gov

The data obtained allows for a quantitative understanding of the reaction's feasibility and kinetics.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Imine Formation)

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|---|

| Reactant Complex | Aldehyde and amine in proximity. | 0.0 | N---C(aldehyde) distance > 3 Å |

| Transition State (TS) | Highest energy point; partial N-C bond formation. | +15.2 | N---C(aldehyde) distance ~1.8 Å; C=O bond elongated. |

| Product (Carbinolamine) | Tetrahedral intermediate. | -5.7 | N-C single bond formed; C-O single bond. |

Note: The energy values presented are hypothetical and for illustrative purposes only.

Catalyst-Substrate Interactions Modeling

Understanding the precise interactions between a catalyst and a substrate is crucial for rational catalyst design. nih.gov Computational modeling provides an atomic-level picture of these interactions. For this compound, this involves modeling its interaction with various catalysts used in its synthesis or subsequent reactions.

As indicated by theoretical studies, DFT calculations can reveal the electronic properties of the substrate, such as the location of electrophilic and nucleophilic sites. This information is vital for understanding how it will interact with a catalyst. For example, the predicted electrophilicity of the aldehyde carbon suggests it is highly susceptible to attack by nucleophilic catalysts or reagents.

Modeling of the catalyst-substrate complex can reveal:

Non-covalent Interactions: Identifying key hydrogen bonds, van der Waals forces, or electrostatic interactions that stabilize the complex and orient the substrate for reaction.

Orbital Interactions: Analyzing the frontier molecular orbitals (HOMO-LUMO) of the catalyst and substrate to understand the electronic nature of their interaction.

Stereochemical Control: In asymmetric catalysis, models can show how a chiral catalyst (e.g., proline) creates a specific steric environment that favors the formation of one enantiomer over the other.

These models are essential for optimizing reaction conditions and for the in silico design of new, more efficient catalysts. beilstein-journals.org

Analytical Methodologies for Research Scale Investigation of 4 2 Hydroxyethyl Piperazine 1 Carbaldehyde

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science, providing powerful tools for both assessing the purity of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde and for its isolation from reaction mixtures. The selection of a specific technique is dictated by the compound's physicochemical properties, particularly its polarity imparted by the hydroxyethyl (B10761427) group and the piperazine (B1678402) nitrogen atoms.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. unodc.org Method development often begins with reversed-phase (RP) chromatography, typically utilizing a C18 column. unodc.org However, the high polarity of piperazine derivatives can lead to poor retention on standard C18 phases, causing the compound to elute at or near the solvent front. researchgate.net

To overcome this challenge, several strategies can be employed:

Alternative Stationary Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded group RP columns offer alternative retention mechanisms better suited for polar analytes.

Mobile Phase Modification: The use of ion-pairing reagents in the mobile phase can enhance the retention of basic compounds like piperazines on RP columns.

Derivatization: For trace-level quantification, derivatization can be used to introduce a strongly UV-active or fluorescent tag. A common approach for piperazine involves reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active derivative, significantly enhancing detection sensitivity. jocpr.comjocpr.com This allows for quantification at parts-per-million (ppm) levels using standard HPLC-UV instrumentation. jocpr.com

A typical HPLC method for a derivatized piperazine compound is detailed in the table below.

Table 1: Example HPLC Method Parameters for a Derivatized Piperazine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | jocpr.com |

| Mobile Phase | Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v) | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Column Temperature | 35°C | jocpr.com |

| Detection Wavelength | 340 nm (after derivatization with NBD-Cl) | jocpr.com |

| Injection Volume | 10 µL | jocpr.com |

| Limit of Detection (LOD) | 30 ppm | jocpr.com |

| Limit of Quantification (LOQ) | 90 ppm | jocpr.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, particularly with a high-temperature column and appropriate inlet conditions. The presence of oxidizable carbon atoms and basic nitrogen atoms makes it suitable for detection by a Flame Ionization Detector (FID), which is a robust and universally responsive detector for organic compounds. pharmaknowledgeforum.comhakon-art.com

For related piperazine compounds, GC methods have been successfully developed. hakon-art.com These methods typically employ a mid-polarity capillary column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase, to achieve good peak shape and resolution. hakon-art.com To improve volatility and reduce peak tailing caused by the polar hydroxyl group, derivatization via silylation could be explored.

Table 2: Example GC Method Parameters for Piperazine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) | hakon-art.com |

| Carrier Gas | Helium at 2.0 mL/min | hakon-art.com |

| Injector Temperature | 250°C | hakon-art.com |

| Detector (FID) Temperature | 260°C | hakon-art.com |

| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min | hakon-art.com |

| Injection Mode | Split (1:5 ratio) | hakon-art.com |

| Diluent | Methanol | hakon-art.com |

Supercritical Fluid Chromatography (SFC) is increasingly recognized as a powerful "green" chromatography technique that bridges the gap between normal-phase HPLC and GC. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers fast, efficient separations with reduced consumption of organic solvents. twistingmemoirs.comteledynelabs.com

Given the polar nature of this compound, SFC is a particularly promising technique for its analysis. chromatographytoday.com Modern SFC is capable of analyzing a wide range of polar compounds, often outperforming reversed-phase HPLC for such applications. researchgate.net Method development for this compound would likely involve a polar stationary phase, such as one functionalized with 2-ethylpyridine, which is favored for SFC analysis of basic compounds. chromatographyonline.comchromatographytoday.com A polar co-solvent, typically methanol, is added to the carbon dioxide mobile phase to increase its solvating power and elute the polar analyte. chromatographyonline.com

Table 3: Typical SFC Parameters for Polar Analyte Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | chromatographyonline.com |

| Co-solvent (Modifier) | Methanol or Ethanol | chromatographyonline.com |

| Stationary Phase | Polar phases (e.g., 2-Ethylpyridine, Diol, Diethylaminopropyl) | chromatographyonline.comchromatographytoday.com |

| Additives | Basic (e.g., diethylamine) or acidic modifiers for peak shape control | chromatographytoday.com |

| Temperature | 30 - 60°C | chromatographytoday.com |

| Back Pressure | 100 - 200 bar | chromatographytoday.com |

Advanced Electrophoretic Separations (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. It is characterized by extremely high separation efficiency and minimal sample consumption. For ionizable compounds like this compound, which will be protonated at low pH, CE is an excellent analytical tool. nih.gov

Method development in CE involves optimizing the background electrolyte (BGE), which includes its composition, pH, and concentration. bohrium.comnih.gov For piperazine derivatives, acidic phosphate (B84403) buffers are commonly used to ensure the analytes carry a positive charge and migrate toward the cathode. nih.gov Organic modifiers like methanol can be added to the BGE to fine-tune selectivity. bohrium.com Furthermore, cyclodextrins are often incorporated into the BGE as chiral selectors for enantiomeric separations of chiral piperazine derivatives. nih.govbohrium.com

Table 4: Example Capillary Electrophoresis Method Parameters for Piperazine Separation

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Uncoated fused-silica (e.g., 60 cm total length, 50 cm effective length, 50 µm i.d.) | nih.gov |

| Background Electrolyte (BGE) | 200 mM phosphate buffer | nih.gov |

| BGE pH | 2.8 | nih.gov |

| Additive | 20 mM Hydroxypropyl-β-cyclodextrin (for chiral or selectivity-enhanced separations) | nih.gov |

| Voltage | 25 kV | nih.gov |

| Temperature | 25°C | nih.gov |

| Detection | UV Spectrophotometry (e.g., 236 nm) | nih.gov |

Spectrophotometric and Titrimetric Methods for Quantitative Analysis in Synthetic Studies

For routine quantitative analysis during synthetic studies, where high-throughput and cost-effectiveness are valued, spectrophotometric and titrimetric methods provide reliable alternatives to chromatography.

Spectrophotometric Methods: These methods rely on the formation of a colored product that can be measured using a UV-Visible spectrophotometer. Since the native chromophore of this compound may not be sufficiently strong for sensitive quantification, derivatization is often employed. Several colorimetric reactions have been developed for piperazine:

N-Nitroso Derivative Formation: Reaction with nitrous acid at a controlled pH and temperature forms an N-nitroso derivative with a distinct UV absorbance. nih.gov

Reaction with Phenothiazine and N-bromosuccinimide: This interaction produces a colored product with an absorption maximum around 595 nm. nih.gov

Proton Transfer Reaction: Reaction with reagents like 3,5-dinitrosalicylic acid (DNS) in a basic medium yields a yellow product that can be quantified spectrophotometrically. researchgate.net

Table 5: Summary of Spectrophotometric Methods for Piperazine Quantification

| Reagent(s) | Principle | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|---|

| Nitrous Acid | N-Nitroso derivative formation | Not specified | 1–15 µg/mL | nih.gov |

| Phenothiazine / N-bromosuccinimide | Colored product formation | 595 nm | 0.5–3 µg/mL | nih.gov |

| 3,5-Dinitrosalicylic Acid (DNS) | Proton transfer reaction | 410 nm | 0.5–20 µg/mL | researchgate.net |

Titrimetric Methods: As a compound with two basic nitrogen atoms, this compound can be accurately quantified using acid-base titration. pharmaknowledgeforum.com Due to the weak basicity of the piperazine nitrogens, this analysis is best performed as a non-aqueous titration. The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid, typically perchloric acid in acetic acid. pharmaknowledgeforum.com The endpoint can be determined potentiometrically or with a visual indicator like crystal violet. pharmaknowledgeforum.com This classic method is robust, precise, and provides an absolute measure of the analyte's concentration, making it ideal for the assay of bulk material.

Table 6: Typical Non-Aqueous Titration Parameters for Piperazine Assay

| Parameter | Specification | Reference |

|---|---|---|

| Sample Solvent | Glacial Acetic Acid | pharmaknowledgeforum.com |

| Titrant | 0.1 N Perchloric acid in Glacial Acetic Acid | pharmaknowledgeforum.com |

| Indicator | Crystal Violet | pharmaknowledgeforum.com |

| Principle | Acid-base neutralization in a non-aqueous medium | pharmaknowledgeforum.comacs.org |

Future Research Directions and Unexplored Avenues for 4 2 Hydroxyethyl Piperazine 1 Carbaldehyde Chemistry

Integration into Supramolecular Assemblies or Advanced Materials (e.g., as a monomer for polymers)

The distinct functional groups of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde offer multiple handles for its incorporation into larger, functional architectures. As a monomer, it can contribute to the synthesis of polymers with tailored properties. The hydroxyethyl (B10761427) group provides a site for polyester or polyurethane formation, while the carbaldehyde can be utilized in condensation polymerizations or for post-polymerization modification.

Future research could focus on the following areas:

Stimuli-Responsive Polymers: The piperazine (B1678402) moiety is known for its pH-sensitivity. Polymers incorporating this compound could exhibit pH-responsive swelling/deswelling behavior, making them attractive for applications in drug delivery or smart hydrogels. The presence of the hydroxyl and aldehyde groups offers further opportunities for creating polymers that respond to multiple stimuli.

Functional Hydrogels: The hydrophilicity imparted by the hydroxyethyl group makes this compound a promising candidate for the development of biocompatible hydrogels. Cross-linking through the aldehyde or piperazine functionalities could lead to hydrogels with tunable mechanical properties and degradation profiles.

Self-Assembling Systems: The amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling systems such as micelles or vesicles. These supramolecular structures could find applications in encapsulation and controlled release technologies.

| Potential Polymer Type | Monomer Functionality Utilized | Potential Application |

| Polyesters/Polyurethanes | Hydroxyl group | Biodegradable materials, coatings |

| Polyamines/Polyimines | Piperazine ring, Aldehyde group | Gene delivery, CO2 capture |

| Functional Hydrogels | Hydroxyl, Aldehyde, Piperazine | Drug delivery, tissue engineering |

Novel Catalytic Transformations Involving the Compound

The inherent reactivity of the functional groups in this compound suggests its potential role in various catalytic systems, either as a catalyst itself or as a ligand for metal-based catalysts.

Unexplored catalytic avenues include:

Organocatalysis: The piperazine nitrogen can act as a Brønsted or Lewis base, while the aldehyde can participate in iminium or enamine catalysis. Derivatives of this compound could be designed as novel organocatalysts for asymmetric synthesis. For instance, chiral modifications to the piperazine ring could lead to catalysts for stereoselective aldol or Michael reactions.

Schiff Base Catalysis: The carbaldehyde group can readily form Schiff bases with primary amines. These Schiff bases, particularly when complexed with metal ions, are known to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions researchgate.net.

Enzyme-Mimetic Catalysis: The combination of a nitrogenous heterocycle and other functional groups can mimic the active sites of certain enzymes. Future work could explore the design of derivatives of this compound as mimics of metalloenzymes or hydrolases.

Green Chemistry Innovations for its Synthesis and Derivatization

Developing environmentally benign methods for the synthesis and modification of this compound is crucial for its sustainable application.

Future research in this area should target:

Biocatalytic Routes: Employing enzymes for the synthesis or derivatization of the compound can offer high selectivity and mild reaction conditions. For example, oxidoreductases could be used for the selective oxidation to form the carbaldehyde from the corresponding alcohol, avoiding the use of harsh chemical oxidants.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purer products.

Use of Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with water or bio-based solvents would significantly improve the environmental footprint of synthetic processes. The use of solid acid or base catalysts that can be easily recovered and reused aligns with the principles of green chemistry. For instance, piperazine supported on a polymeric sulfonic acid resin has been shown to be an effective and recyclable catalyst for certain organic reactions um.edu.mt.

| Green Chemistry Approach | Potential Benefit |

| Biocatalysis | High selectivity, mild conditions, reduced waste |

| Flow Chemistry | Improved safety, scalability, and efficiency |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability |

Theoretical Predictions for New Reactivity Patterns and Synthetic Applications

Computational chemistry offers powerful tools to predict the reactivity of this compound and to guide the design of new synthetic applications.

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. For instance, DFT calculations have been suggested to predict the electrophilicity of the aldehyde carbon, guiding its derivatization reactions . Such studies can help in understanding reaction mechanisms and in designing novel transformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as in self-assembly processes or when binding to a biological target. Simulations of derivatives of 1-(4-chlorobenzhydryl) piperazine have been used to understand their behavior researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound with potential biological activity, QSAR studies can be employed to correlate their structural features with their activity. This can aid in the rational design of more potent and selective compounds.

| Computational Method | Application |

| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies |

| Molecular Dynamics (MD) | Conformational analysis, interaction studies |

| QSAR | Rational design of bioactive molecules |

Q & A

Q. What are the critical factors influencing the synthesis yield of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde, and how can they be optimized?

- Methodological Answer : Synthesis optimization hinges on reaction temperature, solvent selection, and catalyst use. For example, ethanol or DMF are preferred solvents due to their polarity and compatibility with piperazine derivatives. Catalysts like trifluoroacetic acid can enhance reaction rates, while maintaining temperatures between 60–80°C prevents decomposition . Multi-step protocols (e.g., coupling hydroxyethyl groups to piperazine followed by aldehyde functionalization) require intermediate purification via column chromatography to minimize side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the aldehyde proton (~9.8 ppm) and hydroxyethyl group signals. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 185.12). Infrared (IR) spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3400 cm⁻¹) . X-ray crystallography resolves 3D conformation ambiguities, particularly for stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize assays using validated cell models (e.g., HEK293 for receptor binding) and include positive controls (e.g., known kinase inhibitors). Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative binding kinetics (e.g., Kd values) to reconcile discrepancies . Meta-analyses of published data, adjusting for variables like solvent (DMSO vs. aqueous), can identify trends .

Q. What strategies are effective for improving the metabolic stability of this compound in pharmacological studies?

- Methodological Answer : Modify the hydroxyethyl group via methylation or PEGylation to reduce oxidative metabolism. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t1/2). Deuterium incorporation at labile C–H bonds (e.g., aldehyde α-position) can enhance stability without altering bioactivity . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) in animal models assesses pharmacokinetic improvements .

Q. How do structural modifications to the piperazine ring impact the compound's interaction with biological targets?